Product packaging for Ethyl chloro(diphenyl)acetate(Cat. No.:CAS No. 52460-86-3)

Ethyl chloro(diphenyl)acetate

Cat. No.: B1295895
CAS No.: 52460-86-3
M. Wt: 274.74 g/mol
InChI Key: MSBGLMWCKRSNHW-UHFFFAOYSA-N
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Description

Significance of Alpha-Halogenated Esters as Synthons in Organic Synthesis

Alpha-halogenated esters are valuable intermediates, or synthons, in organic synthesis due to the reactivity of the carbon-halogen bond. wikipedia.org The halogen atom, being an effective leaving group, allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the alpha-position. wikipedia.org This versatility makes them crucial building blocks for constructing more complex molecules. acs.org

One of the key reactions involving alpha-halo esters is the Darzens reaction, where they react with ketones or aldehydes in the presence of a base to form α,β-epoxy esters, also known as glycidic esters. wikipedia.org Additionally, these esters can be reduced to form α-halo alcohols, which can then be converted to epoxides. wikipedia.org Their ability to act as potent alkylating agents further expands their synthetic utility. wikipedia.org The synthesis of these valuable synthons can be achieved through methods like the direct halogenation of the corresponding acid or ester, or via the Hell-Volhard-Zelinsky halogenation. wikipedia.org

Contextualizing Alpha,Alpha-Diaryl Substituted Acetates within Medicinal and Materials Chemistry

The presence of two aryl groups on the alpha-carbon of acetate (B1210297) derivatives significantly influences their chemical and biological properties. In medicinal chemistry, α,α-diaryl substituted α-amino acids, which can be synthesized from precursors like α,α-diaryl-α-amino esters, are of considerable interest. nih.govacs.org These compounds are found in nature and exhibit a range of biological activities, including enzyme inhibition, ion channel blocking, and anti-inflammatory, antitumor, and antibiotic properties. nih.gov The diaryl substitution imposes conformational constraints and increases steric hindrance, leading to enhanced chemical and enzymatic stability in peptides containing these amino acids. nih.gov

In the realm of materials science, the reactive nature of compounds like ethyl chloro(diphenyl)acetate suggests their potential use in the creation of polymers and other advanced materials. While specific research on the direct application of this compound in materials is an emerging area, the general reactivity of the chloroacetyl group allows for covalent attachment to various substrates, a principle utilized in techniques like affinity chromatography for protein purification. smolecule.com

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is multifaceted. In synthetic chemistry, efforts are focused on developing novel and more efficient methods for their synthesis and for their use in creating complex molecular architectures. nih.govacs.org For instance, recent studies have explored silver-catalyzed additions to generate α,α-diaryl isocyanoesters, which are precursors to α,α-diaryl-α-amino esters. nih.govacs.org

From a medicinal chemistry perspective, there is ongoing investigation into the biological activities of derivatives of this compound. Studies have indicated potential anti-cancer and antimicrobial properties. smolecule.com The interaction of the diphenyl group with biological targets is a key area of interest, as it can influence cellular processes. smolecule.com Future research will likely focus on elucidating the mechanisms of action of these compounds and on designing new derivatives with enhanced therapeutic potential. The ability of the chloroacetyl group to react with cysteine residues in proteins also makes it a valuable tool for studying protein function and for developing targeted therapies. smolecule.com

The table below provides a summary of the key properties of this compound:

PropertyValue
Molecular FormulaC₁₆H₁₅ClO₂
Molecular Weight288.75 g/mol
AppearanceNot specified in provided results
Boiling PointNot specified in provided results
Melting PointNot specified in provided results
DensityNot specified in provided results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClO2 B1295895 Ethyl chloro(diphenyl)acetate CAS No. 52460-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-2,2-diphenylacetate
Source PubChem
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InChI

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGLMWCKRSNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286655
Record name ethyl chloro(diphenyl)acetate
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Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52460-86-3
Record name Ethyl α-chloro-α-phenylbenzeneacetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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Record name ethyl chloro(diphenyl)acetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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Synthetic Methodologies for Ethyl Chloro Diphenyl Acetate

Conventional Synthetic Routes to Alpha-Chloro-Alpha,Alpha-Diaryl Esters

Traditional methods for synthesizing α-chloro-α,α-diaryl esters like ethyl chloro(diphenyl)acetate rely on fundamental organic reactions. These routes typically involve the formation of the ester functionality, the introduction of the α-chloro substituent, or the construction of the diaryl framework through separate, sequential steps.

One of the most direct methods for the preparation of this compound is the esterification of its corresponding carboxylic acid, α-chloro-α,α-diphenylacetic acid. This classic transformation involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester. Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). An alternative, high-yield method involves the use of reagents like trimethylsilyldiazomethane (B103560) for esterification, which has been shown to be effective for similar α-chloroaryl-acetic acids, affording the corresponding esters in nearly quantitative yields. mdpi.com

Reaction Scheme:

Reactant 1Reactant 2CatalystProductTypical Yield
α-Chloro-α,α-diphenylacetic acidEthanolH₂SO₄ or p-TsOHThis compoundModerate to High
α-Chloro-α,α-diphenylacetic acidTrimethylsilyldiazomethaneN/AMthis compound~Quantitative mdpi.com

An alternative strategy involves the direct chlorination of a precursor ester, such as ethyl diphenylacetate, at the α-position. This approach introduces the chloro substituent as a key final step. Electrophilic halogenating agents are commonly employed for this purpose.

N-Chlorosuccinimide (NCS) is a widely used reagent for the α-chlorination of carbonyl compounds. nih.govkoreascience.kr The reaction can be promoted by a chiral catalyst to achieve enantioselectivity, particularly for tertiary α-chloro esters. nih.gov The process typically involves the reaction of the enolate form of the ester with the chlorinating agent. The enolate can be generated in situ using a suitable base or the reaction can be catalyzed by an acid.

Reaction Scheme:

SubstrateChlorinating AgentCatalyst/ConditionsProduct
Ethyl diphenylacetateN-Chlorosuccinimide (NCS)Acid or Base catalystThis compound
α-Tertiary Silyl Ketene AcetalsN-Chlorosuccinimide (NCS)Chiral Squaramide CatalystTertiary α-chloro esters nih.gov

This synthetic pathway builds the target molecule by forming the carbon-carbon bonds between the chloroacetate (B1199739) backbone and the two phenyl groups. The Friedel-Crafts reaction is the archetypal method for this transformation. wikipedia.orgmt.com This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide. organic-chemistry.org

In this context, a suitable α-chloroacetate derivative, such as ethyl dichloroacetate, can be reacted with benzene (B151609) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The Lewis acid activates the alkyl halide, facilitating the electrophilic attack on the benzene rings to form the diarylated product. A similar approach has been described for the synthesis of α,α-dimethylphenylacetic acid, where α-chloro isopropylformic acid is reacted with benzene using AlCl₃ as a catalyst. google.com

Reaction Scheme:

Advanced and Catalytic Synthesis Strategies

Development of Efficient and High-Yielding Synthetic Pathways

Detailed, high-yield synthetic protocols specifically for this compound are not extensively documented in readily available scientific literature. However, based on established principles of organic chemistry for the synthesis of α-halo esters, a primary route involves the direct α-chlorination of the precursor, ethyl diphenylacetate. This transformation can be approached using various chlorinating agents.

A plausible and commonly employed method for the α-chlorination of carbonyl compounds is the use of sulfuryl chloride (SOCl₂), often initiated by radical initiators or performed under conditions that favor enol or enolate formation. Another effective reagent is N-chlorosuccinimide (NCS), which is widely used for the allylic and benzylic chlorination of various substrates and can be effective for the α-chlorination of esters, particularly under acidic or radical conditions. The reaction proceeds by substituting the α-hydrogen on the ethyl diphenylacetate molecule with a chlorine atom.

A proposed synthetic pathway is outlined below:

Proposed Synthesis of this compound

Step Reactants Reagents Product

This table represents a proposed synthetic route. Specific reaction conditions, catalysts, and yields would require experimental optimization.

The efficiency and yield of such a reaction would be highly dependent on the specific conditions employed, including the choice of solvent, reaction temperature, and the presence of any catalysts. For instance, the α-chlorination of the related phenylacetic acid has been achieved with high yields under solvent-free conditions using trichloroisocyanuric acid (TCCA) and a catalytic amount of PCl₃, suggesting that similar conditions could be explored for the ester substrate. nih.gov

Green Chemistry Approaches and Sustainable Synthesis for Related Alpha-Halo Esters

The synthesis of α-halo esters is an area where the principles of green and sustainable chemistry can be applied to reduce environmental impact, improve safety, and enhance efficiency. Methodologies such as biocatalysis, phase-transfer catalysis, flow chemistry, and the use of greener solvent and catalyst systems are being explored for this class of compounds.

Biocatalysis

The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. Halogenating enzymes, or halogenases, can introduce halogen atoms onto organic substrates with high regioselectivity and stereoselectivity under mild conditions. mdpi.comnih.gov While direct enzymatic chlorination of an ester like ethyl diphenylacetate is a developing field, lipase-catalyzed reactions have shown significant promise. For example, lipases have been successfully used for the synthesis of optically enriched α-haloamides from racemic α-haloesters, demonstrating the potential of biocatalysts in the chemistry of this compound class. nih.govresearchgate.net

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful tool in green chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org This technique can increase reaction rates, improve yields, and allow for the use of more environmentally friendly solvents like water, thereby reducing the reliance on volatile organic compounds. crdeepjournal.orgmdpi.com In the context of α-halo ester synthesis, PTC can be applied to enantioselective halogenation reactions. Chiral phase-transfer catalysts have been used for the asymmetric α-chlorination of β-keto esters with high yields and enantioselectivity. researchgate.netresearchgate.net This methodology is highly relevant for creating chiral α-halo esters, which are valuable building blocks in pharmaceuticals.

Representative Phase-Transfer Catalysts for Halogenation and Esterification

Catalyst Type Example Catalyst Application
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB) Esterification of Carboxylic Acids
Quaternary Ammonium Salt Tetrahexylammonium Bromide (THAB) Esterification of Carboxylic Acids
Quaternary Ammonium Salt Benzyltriethylammonium Bromide (BTEAB) Esterification of Carboxylic Acids

Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. These features align well with the principles of green chemistry. google.com The synthesis of related α-halo esters, such as ethyl 4-chloroacetoacetate, has been successfully adapted to continuous flow processes. By using microreactors or falling film reactors, the reaction time can be significantly shortened, side reactions can be minimized, and higher yields and purity can be achieved compared to batch methods. google.compatsnap.com This approach is particularly beneficial for reactions involving hazardous reagents or thermally sensitive products. google.com

Solvent-Free and Alternative Catalyst Systems

Minimizing or eliminating the use of hazardous solvents is a core principle of green chemistry. Solvent-free reaction conditions have been successfully applied to the synthesis of related compounds. For example, the efficient α-chlorination of phenylacetic acid has been reported under solvent-free conditions. nih.gov

Furthermore, the development of heterogeneous or recyclable catalysts presents a greener alternative to traditional homogeneous catalysts. In the synthesis of ethyl chloroacetate, the use of a cation exchange resin in a reactive distillation setup has been shown to achieve yields of up to 98.92%. researchgate.net This method offers the advantages of high product yield, reduced reaction time, and the ability to recover and reuse the catalyst. researchgate.net

Example of High-Yield Synthesis of Ethyl Chloroacetate via Reactive Distillation

Parameter Details
Reactants Chloroacetic acid, Ethanol
Catalyst Cation exchange resin
Technique Reactive Distillation
Water Entrainer Cyclohexane
Yield Up to 98.92%

| Advantages | High yield, shorter reaction time, catalyst recyclability |

Data sourced from a study on the catalytic synthesis of ethyl chloroacetate. researchgate.net

These green chemistry approaches demonstrate the ongoing efforts to develop more sustainable and efficient methods for the synthesis of α-halo esters, providing a framework for the future development of synthetic pathways for compounds like this compound.

Reaction Mechanisms and Reactivity of Ethyl Chloro Diphenyl Acetate

Nucleophilic Substitution Reactions at the Alpha-Chloro Position

The substitution of the chlorine atom in Ethyl chloro(diphenyl)acetate is a central feature of its chemistry. The reaction's pathway is largely dictated by the structure of the molecule, specifically the highly substituted alpha-carbon.

Mechanistic Pathways of Substitution: SN1, SN2, and SET Considerations

The alpha-carbon in this compound is tertiary and bonded to two bulky phenyl groups and a carboxyester group. This significant steric hindrance around the reaction center effectively blocks the backside attack required for a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgchemistrysteps.comlibretexts.org Consequently, the SN2 pathway is highly disfavored.

Conversely, the structural features of this compound strongly favor a unimolecular nucleophilic substitution (SN1) mechanism. masterorganicchemistry.comyoutube.com The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group (chloride ion) to form a carbocation intermediate. youtube.com The resulting carbocation is tertiary and, more importantly, is resonance-stabilized by the two adjacent phenyl rings, which delocalize the positive charge. This high stability of the carbocation intermediate makes the SN1 pathway the predominant mechanism for nucleophilic substitution on this substrate. youtube.comchemistryhall.com

A third, less common pathway is the Single Electron Transfer (SET) mechanism, which involves the formation of radical intermediates. libretexts.org While not as common as SN1 or SN2 for this class of compounds, an SET pathway could be initiated by certain nucleophiles or under specific conditions such as photochemical stimulation. This would involve the transfer of an electron to the substrate, leading to the cleavage of the carbon-chlorine bond to form a radical anion, which then expels the chloride ion.

Influence of Nucleophile Characteristics and Reaction Conditions on Regioselectivity and Yield

Given the dominance of the SN1 mechanism, the rate of reaction is largely independent of the nucleophile's concentration or strength. youtube.com However, the choice of nucleophile and solvent significantly impacts the product distribution and yield. Weak nucleophiles, such as water and alcohols, are typical for SN1 reactions and often serve as the solvent in solvolysis reactions. libretexts.orgyoutube.com

Polar protic solvents (e.g., water, ethanol (B145695), methanol) are ideal for promoting the SN1 pathway as they can stabilize both the departing chloride anion and the carbocation intermediate through solvation. libretexts.orgyoutube.com In contrast, polar aprotic solvents (e.g., acetone, DMSO), which are known to favor SN2 reactions, would be less effective for this substrate.

The following table illustrates the expected outcomes of reacting this compound under various conditions, highlighting the prevalence of the SN1 mechanism.

NucleophileSolventExpected Predominant MechanismExpected Product
H₂O (Water)Water (Solvolysis)SN1Ethyl hydroxy(diphenyl)acetate
CH₃OH (Methanol)Methanol (Solvolysis)SN1Ethyl methoxy(diphenyl)acetate
CN⁻ (Cyanide)Polar Protic (e.g., Ethanol/Water)SN1Ethyl cyano(diphenyl)acetate
N₃⁻ (Azide)Polar Protic (e.g., Ethanol/Water)SN1Ethyl azido(diphenyl)acetate
CH₃COO⁻ (Acetate)Acetic AcidSN1Ethyl acetoxy(diphenyl)acetate

Reactions Involving the Ester Functionality

The ester group of this compound can also undergo characteristic reactions, although its reactivity is tempered by the steric bulk of the adjacent diphenylmethyl group.

Transesterification and Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis (saponification) and transesterification involve nucleophilic attack at the electrophilic carbonyl carbon of the ester. For this compound, the two bulky phenyl groups at the alpha-position create significant steric hindrance, making it difficult for nucleophiles like hydroxide (B78521) or alkoxide ions to approach the carbonyl carbon. arkat-usa.orgresearchgate.net This steric shielding means that both hydrolysis and transesterification reactions are considerably slower compared to less hindered esters like ethyl acetate (B1210297). researchgate.netchemicalforums.com

Under basic conditions , hydrolysis proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com To overcome the steric hindrance, forcing conditions such as high temperatures, prolonged reaction times, or the use of strong bases are often necessary. arkat-usa.org The use of non-aqueous solvent systems, such as NaOH in a mixture of methanol and dichloromethane, has been shown to facilitate the hydrolysis of sterically hindered esters under milder conditions by utilizing poorly solvated, and thus more reactive, hydroxide anions. arkat-usa.orgresearchgate.net

Reactivity in Condensation and Addition Reactions

A key structural feature of this compound is the absence of alpha-hydrogens on its quaternary alpha-carbon. This prevents it from forming an enolate at that position, meaning it cannot act as the nucleophilic component in self-condensation reactions like the Claisen condensation. guidechem.comwikipedia.org

However, its electrophilic carbonyl carbon allows it to serve as the acceptor component in a crossed Claisen condensation . libretexts.orgorganic-chemistry.org In this reaction, a different enolizable ester or ketone (one that possesses alpha-hydrogens) is deprotonated by a strong base to form an enolate. This enolate then acts as the nucleophile, attacking the carbonyl group of this compound. byjus.com The subsequent elimination of the ethoxide leaving group yields a β-keto ester or a β-diketone. To favor the crossed product, the non-enolizable ester (this compound) is often used in excess. libretexts.org

Reactivity of the Quaternary Alpha-Carbon Center

The quaternary nature of the alpha-carbon is the defining feature of this compound's reactivity. The synthesis of molecules containing quaternary carbons can be challenging, making compounds like this valuable synthetic intermediates. nih.gov

The primary reactivity of this center is associated with the SN1 substitution discussed previously, which hinges on the formation of a highly stable carbocation. The steric congestion prevents most reactions that require access to this carbon, other than through the planar carbocation intermediate.

Furthermore, the lack of an alpha-hydrogen means this carbon cannot participate in reactions involving enol or enolate formation, such as alpha-halogenation or alkylation, which are common for other esters. chemistry.coachmasterorganicchemistry.comyoutube.com This chemical inertness in enolate-based reactions can be synthetically useful, as it prevents self-condensation and other side reactions, allowing for cleaner crossed Claisen condensations where it acts solely as the electrophile. The stability of the quaternary center also means that rearrangements of the carbocation intermediate are unlikely.

Formation and Reactivity of Transient Intermediates

The reactivity of this compound is largely dictated by the nature of the carbon-chlorine bond. The chlorine atom serves as an effective leaving group, facilitating the formation of several types of transient intermediates under different reaction conditions.

Carbocation Formation : In the presence of a Lewis acid or in a polar, non-nucleophilic solvent, the C-Cl bond can heterolytically cleave to form a stabilized tertiary carbocation. This diphenyl(ethoxycarbonyl)methyl cation is significantly stabilized by resonance, with the positive charge delocalized over the two phenyl rings and the carbonyl group of the ester. This stability allows it to be trapped by various nucleophiles.

Radical Intermediates : Under photolytic conditions or in the presence of radical initiators, the C-Cl bond can undergo homolytic cleavage to generate a diphenyl(ethoxycarbonyl)methyl radical. This radical species is also highly stabilized by resonance delocalization across the phenyl rings. A notable reaction involving such intermediates is the photo-excited reaction of the dianion of diphenylacetic acid, a related compound, which can act as a potent single-electron transfer agent to activate stable aryl-chloride and aryl-fluoride bonds. chemrxiv.org

Anionic Intermediates : Electrochemical reduction of related α,α-dichloroarylmethane derivatives has been shown to proceed through a two-electron process to generate a corresponding α-chloro anion. mdpi.com This nucleophilic intermediate can then react with electrophiles, such as carbon dioxide. mdpi.com Similarly, this compound can form an α-chloro carbanion, which can then participate in various nucleophilic addition or substitution reactions.

Oxidative and Reductive Transformations of the Carbon Framework

The carbon framework of this compound is susceptible to both oxidative and reductive transformations, leading to a variety of useful synthetic products.

Reductive Transformations are more common for this class of compounds. The α-chloro ester functionality is readily reduced, often leading to dehalogenation or coupling reactions.

Reductive Dehalogenation : Treatment with reducing agents can replace the chlorine atom with a hydrogen, yielding ethyl diphenylacetate.

Reductive Coupling (Dimerization) : A significant reductive transformation is the coupling of two molecules to form a new carbon-carbon bond. This can be achieved using reducing metals like zinc or via electrochemical methods. This reaction typically proceeds through a radical or anionic intermediate and results in the formation of tetra-substituted ethylene derivatives. For instance, the McMurry coupling of benzophenone, a related ketone, using titanium tetrachloride and zinc powder is a standard method for synthesizing tetraphenylethylene. nih.gov

Oxidative Transformations are less frequently documented for this specific molecule, as the central carbon is already in a relatively high oxidation state and lacks hydrogens for easy oxidation. However, oxidative cleavage of the C-C bonds under harsh conditions could be possible.

Reactions Involving the Aromatic Moieties

The two phenyl rings of this compound are key sites for further molecular modification. Their reactivity is influenced by the nature of the substituent group to which they are attached, namely the -C(Cl)(COOEt)Ph group.

Electrophilic Aromatic Substitution Patterns and Regiochemistry

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The substituent already present on the ring governs both the rate of reaction and the position of the incoming electrophile (regiochemistry). wikipedia.orglibretexts.org

The quaternary carbon atom attached to the phenyl rings, bearing both a chlorine atom and an ethoxycarbonyl group, acts as a whole as an electron-withdrawing group. This is due to the strong inductive effect of the electronegative chlorine and oxygen atoms. Consequently, this group deactivates the phenyl rings towards electrophilic attack, making the reaction slower compared to benzene (B151609).

Regioselectivity : Electron-withdrawing groups are typically meta-directors. youtube.com This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. The resonance structures of the arenium ion intermediate show that placing the electrophile at the ortho or para position would result in a destabilizing placement of positive charge adjacent to the positively polarized carbon of the substituent. libretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly the meta-substituted products. wikipedia.org For the related diphenylmethane, nitration yields a mixture of ortho and para products, but the presence of the electron-withdrawing chloro and ester groups in this compound shifts the preference to the meta position. rsc.org

Below is a table summarizing the expected major products for common EAS reactions on one of the phenyl rings.

Reaction TypeReagentsExpected Major Product Position
NitrationHNO₃, H₂SO₄meta-nitro
BrominationBr₂, FeBr₃meta-bromo
AcylationRCOCl, AlCl₃meta-acyl
SulfonationFuming H₂SO₄meta-sulfonic acid

Functionalization and Derivatization of Phenyl Rings

Beyond classical electrophilic aromatic substitution, the phenyl rings can be functionalized through various modern synthetic methods. organic-chemistry.org This allows for the introduction of a wide array of chemical moieties, significantly expanding the molecular diversity accessible from this starting material.

Halogenation and Cross-Coupling : As established, direct halogenation via EAS can introduce bromine or chlorine atoms onto the phenyl rings, primarily at the meta position. These resulting aryl halides are valuable precursors for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction could be employed to form a new carbon-carbon bond by reacting the aryl bromide derivative with a boronic acid in the presence of a palladium catalyst. nih.gov This strategy is widely used for creating complex molecular architectures. nih.govnih.gov

Directed Ortho-Metalation : While the electronic nature of the substituent directs electrophiles to the meta position, it is possible to achieve functionalization at the ortho position through directed ortho-metalation (DoM). This involves using a strong base, such as an organolithium reagent, to deprotonate the ortho position, which is often the most acidic due to the inductive effect of the substituent. The resulting aryllithium or related organometallic species is a powerful nucleophile that can react with a wide range of electrophiles to introduce functionality specifically at the ortho position.

Functionalization via Radical Intermediates : As mentioned, radical intermediates can be generated from this molecule. These radicals can potentially add to other aromatic systems or participate in other radical-mediated functionalization reactions, offering an alternative pathway for derivatization.

These functionalization strategies enable the synthesis of a diverse library of derivatives, which can be tailored for various applications in materials science and medicinal chemistry. organic-chemistry.orgrsc.org

Derivatization and Functional Group Interconversion Studies of Ethyl Chloro Diphenyl Acetate

Modification and Transformation of the Ester Group

The ester functionality in ethyl chloro(diphenyl)acetate serves as a key site for structural modification. Standard organic reactions, including hydrolysis, transesterification, reduction, and amidation, can be employed to convert the ethyl ester into other valuable functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, chloro(diphenyl)acetic acid. This transformation is fundamental for synthesizing derivatives where a carboxyl group is required for further reactions, such as amide coupling.

Transesterification: This process involves the exchange of the ethyl group of the ester with another alcohol moiety. rsc.orgmasterorganicchemistry.com Catalyzed by either acids or bases, transesterification allows for the synthesis of a variety of esters from a common precursor. organic-chemistry.orgntnu.no For example, reacting this compound with a different alcohol (R-OH) in the presence of a catalyst like scandium(III) triflate or potassium carbonate can produce the corresponding new ester. rsc.orgorganic-chemistry.org The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of converting the ester to 2-chloro-2,2-diphenylethan-1-ol. britannica.comharvard.edu This reaction must be carefully controlled, as such strong hydrides can potentially also reduce the chloro-substituent. Milder reagents like lithium borohydride (B1222165) may offer more selective reduction of the ester in the presence of other sensitive functional groups. harvard.edu

Amidation: Direct conversion of the ester to an amide can be achieved by heating with ammonia (B1221849) or a primary or secondary amine. acs.orgnottingham.ac.uk This process, often requiring a catalyst or high temperatures, provides access to a diverse range of N-substituted chloro(diphenyl)acetamides. Recent methodologies describe the in situ generation of phosphonium (B103445) salts to facilitate amidation of carboxylic acids derived from esters under mild, room-temperature conditions. researchgate.net

Table 1: Representative Transformations of the Ester Group
TransformationReagents and ConditionsProductReference
HydrolysisNaOH(aq), heat; then H₃O⁺Chloro(diphenyl)acetic acidGeneral Knowledge
TransesterificationR'OH, Sc(OTf)₃, heatAlkyl chloro(diphenyl)acetate organic-chemistry.org
Reduction1. LiAlH₄, ether; 2. H₂O2-chloro-2,2-diphenylethan-1-ol britannica.comharvard.edu
AmidationR'R''NH, heat or catalystN,N-disubstituted-2-chloro-2,2-diphenylacetamide acs.orgnottingham.ac.uk

Systematic Exploration of Transformations at the Chloro-Substituted Alpha-Carbon

The alpha-carbon of this compound, bearing both the chloro substituent and two phenyl rings, is a prime site for nucleophilic substitution reactions. libretexts.org The chlorine atom serves as a good leaving group, and its displacement is facilitated by the formation of a resonance-stabilized diphenylmethyl carbocation intermediate, suggesting that SN1 pathways are plausible. pressbooks.publibretexts.org

A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable building block in organic synthesis. For instance, reaction with sodium azide (B81097) would yield ethyl azido(diphenyl)acetate, while reaction with potassium cyanide would produce ethyl cyano(diphenyl)acetate. Thiolates, alkoxides, and amines can also serve as effective nucleophiles. organic-chemistry.org

The Darzens condensation is a notable reaction involving this alpha-carbon, where a base abstracts the alpha-proton and the resulting carbanion attacks an aldehyde or ketone. researchgate.net While the primary reaction at this center is substitution, the presence of the acidic alpha-proton allows for base-mediated enolate formation, opening up further avenues for alkylation and condensation reactions. researchgate.net

Table 2: Nucleophilic Substitution Reactions at the Alpha-Carbon
NucleophileReagent ExampleProductReference
AzideSodium azide (NaN₃)Ethyl azido(diphenyl)acetate pressbooks.pub
CyanidePotassium cyanide (KCN)Ethyl cyano(diphenyl)acetate pressbooks.pub
Hydroxide (B78521)Sodium hydroxide (NaOH)Ethyl hydroxy(diphenyl)acetate libretexts.org
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Ethyl methoxy(diphenyl)acetate organic-chemistry.org
ThiolateSodium thiophenoxide (NaSPh)Ethyl (phenylthio)(diphenyl)acetate acs.org

Strategies for Functionalization and Diversification of Aromatic Rings

The two phenyl rings of this compound can be functionalized through electrophilic aromatic substitution (SEAr). wikipedia.org The substituent already present on the benzene (B151609) ring dictates the position and rate of the incoming electrophile's attack. minia.edu.eg The alpha-chloro ester group (-CH(Cl)COOEt) is generally considered to be electron-withdrawing and deactivating due to the inductive effects of the chlorine and the ester's carbonyl group. uci.edu

Deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org However, steric hindrance from the bulky diphenylmethyl group at the ortho positions strongly favors substitution at the para position of one or both phenyl rings. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to yield primarily para-substituted products. uci.edu

For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the para position. minia.edu.eg Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would result in a bromo-substituent at the para position. masterorganicchemistry.com These modifications allow for the introduction of new functional handles on the aromatic rings, which can be used for further diversification, such as in cross-coupling reactions. organic-chemistry.org

Table 3: Electrophilic Aromatic Substitution on the Phenyl Rings
ReactionReagents and ConditionsMajor Product (Illustrative)Reference
NitrationHNO₃, H₂SO₄Ethyl chloro(phenyl)(4-nitrophenyl)acetate minia.edu.eg
HalogenationBr₂, FeBr₃Ethyl (4-bromophenyl)(chloro)phenylacetate masterorganicchemistry.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ethyl (4-acetylphenyl)(chloro)phenylacetate wikipedia.org
SulfonationFuming H₂SO₄Ethyl chloro(phenyl)(4-sulfophenyl)acetate wikipedia.org

Theoretical and Computational Investigations of Ethyl Chloro Diphenyl Acetate

Electronic Structure and Bonding Characterization via Quantum Chemical Methods

The electronic structure and bonding characteristics of ethyl chloro(diphenyl)acetate would be thoroughly investigated using a variety of quantum chemical methods. northwestern.edu The primary approaches would involve Density Functional Theory (DFT) and ab initio calculations. taylor.edunih.gov

DFT methods, with functionals such as B3LYP, are often chosen for their balance of computational cost and accuracy in predicting the electronic properties of organic molecules. scispace.comnih.gov These calculations would be paired with appropriate basis sets, for instance, 6-31G(d,p) or larger sets like the correlation-consistent cc-pVTZ, to provide a detailed description of the molecular orbitals. acs.org

Key aspects of the electronic structure to be analyzed would include the distribution of electron density, the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. The electrostatic potential map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and reaction sites. scispace.com

The investigation would also focus on the specific bonding characteristics of the ester, the diphenylmethyl moiety, and the carbon-chlorine bond. The nature of the carbonyl bond (C=O) in the ester group, the delocalization of electrons in the phenyl rings, and the polarity of the C-Cl bond would be quantified through population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis.

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound

ParameterHypothetical Calculated Value
C=O Bond Length1.21 Å
C-Cl Bond Length1.78 Å
C-C (phenyl) Bond Length1.39 Å
O-C=O Bond Angle125°
Cl-C-C=O Bond Angle110°

Conformational Analysis and Energy Landscapes of the Molecule

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. A thorough conformational analysis would be performed to identify the stable conformers and the energy barriers between them. lumenlearning.comchemistrysteps.com This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds. uni-muenchen.deq-chem.comreadthedocs.io

For this compound, the key rotatable bonds would be the C-C bond connecting the diphenylmethyl group to the carbonyl carbon, the C-O bond of the ester, and the C-C bond of the ethyl group. The steric hindrance between the bulky diphenylmethyl group and the ethyl ester portion of the molecule would be a major factor in determining the most stable conformations. utdallas.edu It is expected that the lowest energy conformers would arrange these bulky groups to minimize steric repulsion. lumenlearning.com

The results of the PES scan would be visualized as a conformational energy landscape, with the identified energy minima corresponding to stable conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Plausible Conformers of this compound

ConformerDihedral Angle (Ph-C-C=O)Relative Energy (kcal/mol)
Anti-periplanar180°0.00
Gauche60°2.5
Syn-periplanar5.0

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions by locating transition states and calculating activation energies. mit.edulifeboat.com For this compound, a primary reaction of interest would be nucleophilic substitution at the carbon atom bearing the chlorine. acs.org

Computational studies could differentiate between a concerted S(_N)2 mechanism and a stepwise S(_N)1 mechanism. By modeling the reaction with a nucleophile, the geometries of the transition states for both pathways could be optimized, and their corresponding activation energies calculated. The significant steric hindrance from the two phenyl groups might suggest a predisposition towards an S(_N)1 pathway, which would proceed through a carbocation intermediate. Theoretical calculations could confirm this by locating the carbocation as a stable intermediate on the potential energy surface.

Another potential reaction pathway is elimination (E2), competing with substitution. acs.org The likelihood of this pathway could also be assessed by calculating the activation barrier for the E2 reaction. The results of these studies would provide a detailed understanding of the molecule's reactivity.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

Reaction PathwayHypothetical Activation Energy (kcal/mol)
S(_N)2 with OH⁻30
S(_N)1 (rate-determining step)22
E2 with OH⁻28

Prediction of Spectroscopic Signatures (e.g., NMR, IR, MS, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules. nih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. acs.orgresearchgate.netmdpi.com The predicted spectra would show characteristic signals for the aromatic protons of the phenyl rings, the methine proton, and the methylene (B1212753) and methyl protons of the ethyl group.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. compoundchem.comyoutube.comyoutube.com This would show a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), as well as characteristic peaks for the C-O stretching, C-Cl stretching (around 600-800 cm⁻¹), and the aromatic C-H and C=C bonds. nih.gov

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization, helping to interpret experimental mass spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, absorptions related to the π → π* transitions of the phenyl rings would be expected.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeatureHypothetical Predicted Value
¹³C NMRC=O Chemical Shift~170 ppm
¹H NMRCH-Cl Chemical Shift~5.5 ppm
IRC=O Stretch Frequency~1740 cm⁻¹
UV-Visλmax (π → π*)~260 nm

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with solvent molecules and other solutes. acs.orgrsc.orgresearchgate.netwikipedia.org An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a nonpolar solvent) and calculating the trajectories of all atoms over a period of time. rsc.orgucsb.educhemrxiv.org

These simulations would offer insights into how the solvent influences the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer. MD simulations are also crucial for studying intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and van der Waals forces.

Furthermore, MD can be used to calculate thermodynamic properties such as the free energy of solvation, which is important for understanding the molecule's solubility. By simulating the interaction of this compound with other molecules, one could also model its behavior in more complex environments.

Q & A

Q. What are the key synthetic routes for preparing ethyl chloro(diphenyl)acetate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via esterification of chloro(diphenyl)acetic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) or through nucleophilic substitution using ethyl chloroacetate and diphenylmetal reagents (e.g., Grignard). Optimization involves controlling reaction temperature (50–80°C), anhydrous conditions to prevent hydrolysis, and purification via fractional distillation or recrystallization from methanol/ethyl acetate mixtures. Monitoring by TLC or GC-MS ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Key techniques include:

  • FT-IR : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • ¹H/¹³C-NMR : Identifies ester methylene (δ ~4.2 ppm, quartet) and aromatic protons (δ ~7.2–7.5 ppm). The chloro-substituted carbon appears at δ ~60–70 ppm in ¹³C-NMR.
  • Mass Spectrometry (EI-MS) : Fragmentation patterns validate molecular ion peaks (e.g., [M]⁺ at m/z 304). DEPT-135 distinguishes CH₃, CH₂, and quaternary carbons. Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities .

Advanced Questions

Q. How does steric hindrance from diphenyl groups influence the reactivity of this compound in nucleophilic substitution reactions, and what strategies mitigate this?

The diphenyl groups create significant steric hindrance, slowing SN₂ mechanisms. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employing bulky bases (e.g., DBU) to deprotonate intermediates without steric clash.
  • Elevated temperatures (80–100°C) to overcome kinetic barriers. Kinetic studies via HPLC can track reaction progress .

Q. What are the challenges in achieving enantioselective synthesis using this compound, and how can chiral catalysts or auxiliaries address them?

The planar ester group and lack of inherent chirality complicate enantioselectivity. Solutions include:

  • Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) to induce asymmetry during nucleophilic attacks.
  • Covalent chiral auxiliaries (e.g., Evans oxazolidinones) temporarily attached to the acetate backbone.
  • Dynamic kinetic resolution (DKR) under catalytic asymmetric conditions. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with shift reagents .

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways and intermediates for this compound in complex organic syntheses?

Density Functional Theory (DFT) calculates transition-state geometries, activation energies, and substituent effects. For example:

  • Simulating nucleophilic substitution pathways to identify rate-limiting steps.
  • QSPR models correlate substituent electronic parameters (σ⁺) with reaction outcomes.
  • Machine learning (neural networks) predicts solvent effects on yield. Validation via experimental Arrhenius plots ensures accuracy .

Q. How can competing side reactions (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?

Competing elimination (forming α,β-unsaturated esters) is minimized by:

  • Low-temperature reactions (<50°C) to favor substitution.
  • Non-nucleophilic bases (e.g., K₂CO₃) to avoid dehydrohalogenation.
  • Solvent choice (e.g., THF over DMF) to disfavor conjugate base formation. Reaction monitoring via in-situ IR or GC identifies byproducts early .

Data Contradiction Analysis

Discrepancies in optimal reaction conditions (e.g., solvent polarity, base strength) across studies may arise from differences in substrate purity or analytical methods. For example:

  • reports triethylamine as effective for SN₂ reactions, while highlights sodium bicarbonate for milder conditions. Systematic DOE (Design of Experiments) can reconcile these by testing variables like pH and solvent dielectric constants .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous, inert atmospheres to prevent hydrolysis.
  • Analytical Workflows : Combine NMR, IR, and MS for cross-verification.
  • Computational Tools : Use Gaussian or ORCA for DFT simulations to guide experimental design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.